molecular formula C19H15ClN4OS B11699569 (2Z)-2-[(2E)-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11699569
M. Wt: 382.9 g/mol
InChI Key: XHLFOOYFOCKDJQ-ZVBGSRNCSA-N
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Description

2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE typically involves the condensation of a thiazolidinone derivative with a hydrazone compound. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structural features and biological activities.

    Hydrazones: Compounds with a hydrazone functional group, known for their diverse chemical reactivity.

Uniqueness

The uniqueness of 2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE lies in its specific structural configuration, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

(2Z)-2-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15ClN4OS/c20-15-7-5-13(6-8-15)10-24-11-14(16-3-1-2-4-17(16)24)9-21-23-19-22-18(25)12-26-19/h1-9,11H,10,12H2,(H,22,23,25)/b21-9+

InChI Key

XHLFOOYFOCKDJQ-ZVBGSRNCSA-N

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)S1

Origin of Product

United States

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